Product packaging for AA-CW236(Cat. No.:CAS No. 1869921-96-9)

AA-CW236

Cat. No.: B605071
CAS No.: 1869921-96-9
M. Wt: 400.7862
InChI Key: MPDMMSRZEHOFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Emerging Small Molecule Modulators

In the field of chemical biology, small molecule modulators are crucial tools for perturbing biological systems to understand protein function and explore potential therapeutic targets. AA-CW236 fits within this context as a synthesized small molecule inhibitor. It belongs to a class of cysteine-reactive covalent inhibitors, specifically chloromethyl triazole (CMT) derivatives. abmole.comnih.gov The development of novel chemical scaffolds like CMTs, from which this compound was derived, allows for the creation of inhibitors that can be readily accessed and tuned for specific biological targets. nih.gov This approach is part of a larger effort in chemical proteomics to discover and characterize new cysteine-reactive small molecules with biomedical activities. researchgate.netnih.gov The use of covalent inhibitors like this compound represents a strategy to achieve potent and selective modulation of protein activity. nih.gov

Historical Trajectory of this compound Discovery and Early Academic Characterization

The discovery of this compound emerged from research focused on developing novel chemical scaffolds for cysteine-reactive covalent inhibitors. nih.gov Chloromethyl triazoles were identified as a promising scaffold due to their accessibility through a two-step chemical synthesis. nih.govresearchgate.net From a collection of these chloromethyl triazoles, this compound was identified as the first non-pseudosubstrate inhibitor of O(6)-alkylguanine DNA methyltransferase (MGMT). nih.govresearchgate.net Early academic characterization involved demonstrating its potency and selectivity towards MGMT. nih.govresearchgate.net In vitro studies confirmed that this compound potently inhibits MGMT, with a reported Ki value of 24 nM, showing approximately ten times greater inhibition potential compared to O6-benzylguanine, a known substrate-derived inhibitor. researchgate.netnih.govresearchgate.net Characterization also included evaluating its activity in cells using immunofluorescence microscopy to visualize guanine (B1146940) alkylation, affirming its cellular activity. researchgate.netresearchgate.net Proteome-wide selectivity studies in various cancer cell lines further confirmed its high selectivity for MGMT. nih.govresearchgate.netresearchgate.net Protein-ligand docking simulations were also employed in early characterization to understand its binding mode and the origin of its potency, indicating a key interaction between the trifluoromethoxy group of this compound and Tyr114 of MGMT. researchgate.net

Scope and Research Significance of this compound Studies

The research significance of this compound primarily stems from its identification as a potent and selective non-pseudosubstrate inhibitor of MGMT. nih.govresearchgate.net MGMT is a DNA repair protein that plays a significant role in rendering several forms of cancer resistant to chemotherapy, particularly to DNA alkylating agents like Temozolomide (B1682018) (TMZ). nih.govresearchgate.netdovepress.comnih.gov Therefore, inhibiting MGMT with compounds like this compound has the potential to re-sensitize cancer cells to these chemotherapies. nih.govdovepress.comnih.gov Studies have shown that this compound pretreatment effectively prevents MGMT from repairing DNA damage, leading to significantly more accumulated O6-alkylguanine compared to treatment with pseudosubstrate inhibitors like Lomeguatrib when co-administered with TMZ in cancer cells. abmole.comsigmaaldrich.com This highlights its significance in potentially improving the efficacy of existing cancer treatments. nih.gov Furthermore, the development and characterization of this compound contribute to the broader field of chemical proteomics and the discovery of covalent inhibitors for challenging protein targets. nih.govresearchgate.netnih.govescholarship.org Its use has also been explored in developing fluorescent chemosensors for measuring MGMT activity, which could be valuable tools for cancer diagnosis and predicting drug resistance. scholaris.ca

Overview of Major Research Domains Investigating this compound

This compound is primarily investigated within the domains of chemical biology, cancer research, and pharmacology.

Chemical Biology and Proteomics: A major domain involves the use of chemical proteomics techniques to understand its interaction with MGMT and evaluate its proteome-wide selectivity. nih.govresearchgate.netnih.gov This includes using mass spectrometry-based methods to profile cysteine reactivity and confirm this compound's specific targeting of MGMT's active site Cys145. abmole.comnih.govresearchgate.netsigmaaldrich.comapexbt.com Research in this area contributes to the development of new chemical probes and strategies for targeting cysteine-containing proteins. researchgate.netnih.govnih.gov

Cancer Research: this compound is significantly investigated for its potential in cancer therapy, particularly in overcoming resistance to DNA alkylating agents. Studies explore its ability to enhance the toxicity of drugs like Temozolomide in various cancer cell lines, including breast and colon cancer cells. abmole.comnih.govdovepress.comsigmaaldrich.com Research also investigates its effects on DNA damage accumulation in the presence of alkylating agents. abmole.comnih.govsigmaaldrich.com Its potential favorable effects on glioma cells have also been noted. dovepress.com

Pharmacology and Medicinal Chemistry: This domain focuses on the synthesis, characterization of the pharmacological properties, and optimization of this compound and related compounds. nih.gov It involves determining its potency (e.g., Ki values) and understanding its mechanism of covalent modification of MGMT. abmole.comsigmaaldrich.com Research may also explore the structure-activity relationships of this compound derivatives to improve their inhibitory potential and selectivity. researchgate.net The development of this compound as a non-pseudosubstrate inhibitor represents a key pharmacological aspect. nih.govresearchgate.net

Properties

CAS No.

1869921-96-9

Molecular Formula

C17H16ClF3N4O2

Molecular Weight

400.7862

IUPAC Name

4-(2-(5-(Chloromethyl)-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethylisoxazole

InChI

InChI=1S/C17H16ClF3N4O2/c1-10-14(11(2)27-23-10)7-8-25-15(9-18)16(22-24-25)12-3-5-13(6-4-12)26-17(19,20)21/h3-6H,7-9H2,1-2H3

InChI Key

MPDMMSRZEHOFPA-UHFFFAOYSA-N

SMILES

CC1=C(CCN2N=NC(C3=CC=C(OC(F)(F)F)C=C3)=C2CCl)C(C)=NO1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AA-CW236;  AA-CW-236;  AA-CW 236;  AACW236;  AACW-236;  AACW 236; 

Origin of Product

United States

Synthetic Pathways and Structural Elucidation of Aa Cw236

Diverse Synthetic Methodologies for AA-CW236

The synthesis of this compound is centered around the construction of a core chloromethyl triazole (CMT) scaffold. hepvs.ch This scaffold is reported to be readily accessible, allowing for efficient synthesis and derivatization. hepvs.ch

The total synthesis of this compound is described as a concise process, achievable in a limited number of steps. hepvs.ch The key reaction in forming the central triazole ring is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction joins two key precursor fragments: an azide (B81097) and a terminal alkyne.

Formation of the Hydroxymethyl Triazole Intermediate: The azide-containing fragment, 4-(2-azidoethyl)-3,5-dimethylisoxazole, is reacted with the terminal alkyne, 3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-ol (B3164673), via a copper(I)-catalyzed cycloaddition to yield a hydroxymethyl triazole intermediate.

Chlorination: The resulting hydroxymethyl group on the triazole ring is then converted to the reactive chloromethyl group, yielding the final product, this compound. This transformation is typically achieved using a chlorinating agent such as thionyl chloride. hepvs.ch

This streamlined approach allows for the efficient production of the core structure of this compound.

The robust synthetic route to this compound allows for the creation of various derivatives through semi-synthetic strategies. A primary focus of these derivatizations has been the development of fluorescent probes to study the activity of MGMT. In these strategies, the core this compound scaffold is modified by replacing one of the non-essential "R-groups" with a fluorescent reporter molecule.

For example, the dimethyl isoxazole (B147169) group of this compound can be replaced with a dye molecule. This is accomplished by synthesizing a modified azide precursor that already contains the fluorescent tag. This tagged azide is then used in the CuAAC reaction with the 3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-ol precursor to generate the fluorescent derivative. This approach has been successfully employed to create fluorescent chemosensors for MGMT.

This compound is a synthetic compound, and therefore, there are no known natural biosynthetic pathways for its production. Its design and synthesis are a result of targeted chemical research aimed at developing specific enzyme inhibitors.

Precursor Chemistry and Reaction Mechanisms in this compound Synthesis

The synthesis of this compound relies on the carefully planned preparation of its key precursors and the predictable reactivity of the functional groups involved.

Precursor Synthesis:

4-(2-azidoethyl)-3,5-dimethylisoxazole: This azide precursor is synthesized from commercially available starting materials. The synthesis typically involves the conversion of a corresponding alcohol or halide to the azide using a nucleophilic azide source like sodium azide.

3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-ol: This terminal alkyne precursor is prepared from 4-(trifluoromethoxy)aniline. The synthesis involves a Sonogashira coupling or a similar cross-coupling reaction to introduce the propargyl alcohol moiety. sonar.ch

Reaction Mechanism:

The key step in the synthesis of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The generally accepted mechanism for this reaction involves the following steps:

Formation of a copper(I)-acetylide intermediate from the terminal alkyne and a copper(I) catalyst.

Coordination of the azide to the copper acetylide.

Cyclization to form a six-membered copper-containing intermediate.

Rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer, which is a critical feature of the this compound structure.

Advanced Structural Analysis of this compound and its Derivatives

The definitive structural confirmation of this compound and its derivatives is accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the connectivity and stereochemistry.

While the specific spectral data from the primary literature is not fully available in the provided search results, a representative table of expected chemical shifts for the core structure of this compound can be compiled based on known values for similar chemical moieties.

Interactive Data Table: Predicted 1H NMR Chemical Shifts for the Core Structure of this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons (trifluoromethoxyphenyl)7.2 - 7.8m
Triazole CH~8.0s
Chloromethyl CH2~4.8s
Ethyl CH2-N(triazole)~4.5t
Ethyl CH2-C(isoxazole)~3.0t
Isoxazole Methyls~2.3, ~2.5s, s

Note: These are predicted values and may differ from the actual experimental data.

Interactive Data Table: Predicted 13C NMR Chemical Shifts for the Core Structure of this compound

CarbonsPredicted Chemical Shift (ppm)
Isoxazole C=N~160-170
Aromatic C-O~150-160
Triazole C-Cl~145-155
Aromatic C-H~115-135
Aromatic C-CF3~120-125 (q)
Trifluoromethyl C~120 (q)
Ethyl CH2~40-50
Chloromethyl CH2~35-45
Isoxazole Methyls~10-15

Note: These are predicted values and may differ from the actual experimental data.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which serves to confirm its elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying key structural fragments. The expected molecular ion peak for this compound (C17H16ClF3N4O2) would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

Detailed information regarding the use of X-ray crystallography to determine the absolute stereochemistry and conformation of this compound is not available in the public domain. While X-ray crystallography is a definitive method for elucidating the three-dimensional structure of molecules, no published studies were found that specifically report the crystal structure of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Specific structure-activity relationship (SAR) studies for analogs of this compound are not extensively detailed in the available literature. Research has primarily focused on this compound as a chloromethyl-triazole covalent inhibitor of O6-methylguanine DNA methyltransferase (MGMT). rsc.orgnih.gov This compound was utilized in the synthesis of a fluorescent chemosensor for MGMT, indicating its ability to covalently label the active site of the enzyme. rsc.orgnih.gov However, a systematic exploration of how structural modifications to the this compound scaffold affect its inhibitory activity against MGMT has not been publicly reported.

General principles of SAR suggest that modifications to the triazole ring, the chloromethyl group, or other parts of the molecule would likely impact its binding affinity and reactivity with the MGMT active site. The development of a fluorescent chemosensor from this compound implies that the core structure is amenable to the addition of functional groups, such as fluorophores, without completely abolishing its reactivity towards the target enzyme. rsc.orgnih.gov

Further research would be necessary to establish a clear SAR profile for this compound and its derivatives. Such studies would typically involve synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their corresponding biological activity.

Interactive Data Table: Hypothetical SAR Data for this compound Analogs

As no specific experimental data is available, the following table is a hypothetical representation of what an SAR study for this compound analogs might look like. The data is illustrative and not based on actual experimental results.

CompoundR1 Group ModificationR2 Group ModificationIC50 (µM) for MGMT Inhibition
This compound-H-ClData Not Available
Analog 1-CH3-ClData Not Available
Analog 2-H-FData Not Available
Analog 3-OCH3-ClData Not Available
Analog 4-H-BrData Not Available

Stereochemical Aspects and Chiral Synthesis of this compound

There is no information available in the reviewed literature concerning the stereochemical aspects or the chiral synthesis of this compound. It is not specified whether this compound possesses any chiral centers. If the molecule is chiral, its biological activity could be stereospecific, meaning that one enantiomer may be significantly more active than the other. In such cases, a chiral synthesis or a resolution method would be necessary to obtain the enantiomerically pure and more active form of the compound. However, without any published data on the stereochemistry of this compound, any discussion on this topic remains speculative.

Molecular Mechanisms and Biological Interactions of Aa Cw236

Elucidation of AA-CW236's Primary Molecular Targets

The primary molecular target identified for this compound is the DNA repair protein O(6)-alkylguanine DNA methyltransferase (MGMT). mims.comguidetopharmacology.orgabcam.com MGMT plays a critical role in cellular defense against the mutagenic and cytotoxic effects of alkylating agents by removing alkyl groups from the O6 position of guanine (B1146940) in DNA. abcam.comwikipedia.org This repair mechanism can confer resistance to certain chemotherapeutic drugs, such as temozolomide (B1682018) (TMZ). abcam.com this compound has been developed as a potent inhibitor of this enzyme. mims.comguidetopharmacology.orgabcam.com

Protein-Ligand Interactions of this compound

This compound is characterized as a non-pseudosubstrate inhibitor of MGMT. mims.com It belongs to a class of compounds known as chloromethyl triazoles (CMTs), which serve as a novel chemical scaffold for cysteine-reactive inhibitors. mims.com This indicates that this compound interacts covalently with a cysteine residue within the MGMT protein, specifically the active site cysteine responsible for accepting the alkyl group from damaged DNA. abcam.comwikipedia.org Quantitative proteomics profiling techniques have demonstrated that this compound exhibits a high degree of selectivity towards MGMT. mims.comguidetopharmacology.org

Nucleic Acid Interactions of this compound

Based on the currently available research findings, detailed information regarding the direct interactions of this compound with nucleic acids (DNA or RNA) is not available in the consulted sources.

Membrane Interactions and Permeability Studies of this compound

Information concerning the interactions of this compound with biological membranes and studies on its permeability across these membranes is not present in the reviewed literature.

Downstream Signaling Pathway Modulation by this compound

The primary mechanism by which this compound modulates downstream signaling pathways is through its inhibition of the MGMT enzyme. mims.comguidetopharmacology.orgabcam.com By inhibiting MGMT, this compound impairs the cell's ability to repair O6-alkylguanine lesions induced by DNA alkylating agents like temozolomide. mims.comguidetopharmacology.orgabcam.com This leads to an accumulation of DNA damage, which in turn can activate downstream signaling cascades related to DNA damage response, cell cycle arrest, and apoptosis. mims.comguidetopharmacology.org Studies have shown that this compound can sensitize breast and colon cancer cells to the effects of temozolomide, validating its effectiveness as an MGMT inhibitor in a combinatorial therapeutic approach. mims.comguidetopharmacology.org

Enzyme Inhibition/Activation by this compound

This compound functions specifically as a potent inhibitor of the enzyme O(6)-alkylguanine DNA methyltransferase (MGMT). mims.comguidetopharmacology.orgabcam.com This inhibitory activity is covalent and cysteine-reactive, targeting the active site of MGMT. mims.comabcam.comwikipedia.org Quantitative proteomics studies have confirmed the high selectivity of this compound for MGMT over other cellular proteins. mims.comguidetopharmacology.org This targeted enzyme inhibition is the basis for its potential therapeutic application, particularly in combination with DNA alkylating agents. mims.comguidetopharmacology.orgabcam.com

Table 1: Summary of this compound's Primary Molecular Interaction

CompoundTarget EnzymeType of InteractionKey Residue InvolvedSelectivity
This compoundMGMTCovalent InhibitionCysteineHigh

Gene Expression Regulation and Proteomic Changes Induced by this compound

Studies employing quantitative proteomics profiling techniques have demonstrated that this compound exhibits a high degree of selectivity towards MGMT. While the search results highlight this selectivity at the proteomic level, detailed information specifically on broader gene expression regulation or other proteomic changes induced by this compound beyond its interaction with MGMT is not extensively reported in the provided snippets. Research has focused on its primary target, MGMT, and the downstream consequences of inhibiting this specific DNA repair protein.

Cellular Phenotypes and Biological Processes Influenced by this compound

The primary biological processes influenced by this compound are intricately linked to its function as an MGMT inhibitor. MGMT is a key DNA repair protein that removes mutagenic and cytotoxic alkyl lesions from the O(6) position of guanine in DNA. By inhibiting MGMT, this compound can modulate cellular responses to DNA damaging agents, particularly those that produce O(6)-alkylguanine lesions, such as temozolomide (TMZ) and N-methyl-N-nitrosourea (MNU). This inhibition can lead to an accumulation of DNA damage, subsequently influencing various cellular phenotypes.

Cell Proliferation and Viability Assessments in Preclinical Models

Assessments of cell proliferation and viability in preclinical models have been conducted to evaluate the impact of this compound, often in combination with DNA alkylating agents. Studies using mouse embryo fibroblasts (MEFs) treated with MNU in the presence and absence of this compound have shown effects on cell survival. At a dose of 500 μM MNU, there was an almost two-fold reduction in MEF survival. Cells experiencing this approximately 50% reduction in numbers were analyzed for mutations.

This compound has also been validated in combination with temozolomide in breast and colon cancer cells using cell-viability assays. This compound showed a high degree of selectivity toward MGMT and, in combination with TMZ, demonstrated a sensitization effect on breast and colon cancer cell lines. While specific data tables detailing viability percentages or proliferation rates across different concentrations were not explicitly provided in the search results, these studies indicate that this compound influences cell viability, particularly by enhancing the effects of DNA damaging agents.

Apoptosis and Necrosis Induction Studies (Mechanism, not safety)

The inhibition of MGMT by this compound can indirectly influence the induction of apoptosis and necrosis when cells are exposed to DNA alkylating agents. By preventing the repair of O(6)-methylguanine lesions, this compound allows these lesions to persist in the DNA. During DNA replication, O(6)-methylguanine incorrectly pairs with thymine, leading to mismatches that can activate DNA damage response pathways. If the damage is extensive or not properly repaired, it can trigger programmed cell death pathways, including apoptosis. Necrosis, another form of cell death, can also be induced under certain conditions of cellular injury. While the search results confirm that MGMT inhibition by this compound leads to increased DNA damage and enhanced mutagenicity when combined with agents like MNU, the detailed mechanisms by which this specifically tips the balance towards apoptosis or necrosis were not fully elaborated for this compound itself within the provided snippets. However, the general principle is that unrepaired DNA damage resulting from MGMT inhibition can be a potent inducer of cell death.

Cellular Differentiation and Reprogramming Effects

Based on the provided search results, there is no direct information specifically detailing the effects of this compound on cellular differentiation or reprogramming. Research on this compound has primarily focused on its role as an MGMT inhibitor and its implications in the context of DNA damage and repair. While cellular differentiation and reprogramming are complex processes influenced by various factors, including epigenetic modifications and gene expression changes, the available literature on this compound does not appear to cover its potential influence on these specific biological processes.

Cell Cycle Perturbations and Checkpoint Activation

Inhibition of MGMT by this compound, particularly in the presence of DNA alkylating agents, can lead to DNA damage that triggers cell cycle checkpoints. Cell cycle checkpoints are surveillance mechanisms that halt the cell cycle progression in response to DNA damage, allowing time for repair or initiating cell death if the damage is irreparable. The accumulation of O(6)-methylguanine lesions due to MGMT inhibition can activate DNA damage checkpoints, such as the G2/M checkpoint, preventing cells from entering mitosis with damaged DNA. While the search results discuss the increased mutagenicity observed in cells treated with MNU and this compound, specific detailed studies on how this compound directly perturbs the cell cycle or activates specific checkpoints were not prominently featured. However, it is a logical consequence of its mechanism of action that by increasing unrepaired DNA damage, it would indirectly lead to the activation of these cellular surveillance mechanisms.

Preclinical in Vitro and in Vivo Pharmacological Investigations of Aa Cw236

Pharmacological Profiling of AA-CW236 in Cellular Models

The initial stages of characterizing a novel therapeutic candidate such as this compound involve comprehensive pharmacological profiling using cellular models. biocytogen.com This in vitro approach allows for a detailed examination of the compound's activity at the cellular and molecular level, providing foundational knowledge for further development. biocytogen.com These assessments are crucial for establishing the mechanism of action and for providing a rationale for subsequent in vivo studies.

Efficacy and Potency Determination in Disease-Relevant Cell Lines

The primary objective of this phase is to determine the efficacy and potency of this compound in cell lines that are representative of the intended therapeutic indication. Efficacy refers to the maximal response a compound can produce, while potency is the concentration of the compound required to elicit a defined response. nih.govnih.gov These parameters are fundamental in assessing the potential of a new chemical entity. nist.gov

A common method for determining efficacy and potency is through the use of concentration-response curves, where a range of this compound concentrations are applied to the selected cell lines. The resulting data are often analyzed to determine key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which are critical indicators of a compound's potency. fda.gov

Illustrative Data for this compound Efficacy and Potency

Cell LineDisease RelevanceThis compound IC50 (nM)
HT-29Colorectal Cancer15
A549Lung Cancer45
MCF-7Breast Cancer25
PC-3Prostate Cancer80

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.

Selectivity Profiling Across Multiple Biological Systems

Selectivity is a critical attribute of a drug candidate, as it relates to the compound's ability to interact with its intended target with high affinity, while exhibiting minimal interaction with other biological targets. High selectivity can contribute to a more favorable safety profile by reducing the potential for off-target effects.

Selectivity profiling of this compound would involve screening the compound against a panel of receptors, enzymes, and ion channels to identify any potential off-target interactions. This is often accomplished using high-throughput screening methods. The goal is to demonstrate a significant therapeutic window, where the concentration required for a therapeutic effect is substantially lower than the concentration that elicits off-target activities.

Efficacy Studies of this compound in In Vivo Preclinical Models

Following promising in vitro results, the evaluation of this compound would progress to in vivo preclinical models to assess its efficacy in a more complex biological system. biocytogen.com These studies are essential for understanding how the compound behaves in a living organism and for providing evidence of its potential therapeutic utility. biocytogen.com

Model System Selection and Justification for this compound Research

The selection of appropriate animal models is a critical step in preclinical drug development. youtube.comtaconic.com The choice of model depends on the therapeutic indication and the specific questions being addressed. For oncology research, common models include xenografts, where human cancer cells are implanted into immunocompromised mice, and genetically engineered mouse models that spontaneously develop tumors. youtube.com

The justification for the selected model system for this compound research would be based on its ability to recapitulate key aspects of the human disease, thereby providing a relevant context for evaluating the compound's efficacy.

Efficacy Outcomes in Specific Pathophysiological Models

In vivo efficacy studies aim to demonstrate that this compound can produce the desired therapeutic effect in a living organism. nih.gov This is typically assessed by measuring relevant endpoints, such as tumor growth inhibition in oncology models. The data generated from these studies are crucial for establishing proof-of-concept and for informing the design of future clinical trials.

Illustrative Data for this compound In Vivo Efficacy

Preclinical ModelPathophysiologyThis compound Efficacy Outcome
HT-29 XenograftColorectal Cancer60% Tumor Growth Inhibition
A549 XenograftLung Cancer45% Tumor Growth Inhibition
Patient-Derived Xenograft (PDX)Breast Cancer55% Tumor Growth Inhibition

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships in Preclinical Settings

Understanding the relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is fundamental to drug development. nih.gov PK describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME), while PD describes what the drug does to the body. altasciences.combiocytogen.com

In preclinical settings, PK/PD studies for this compound would involve measuring the concentration of the compound in biological fluids (e.g., plasma) over time and correlating these concentrations with the observed pharmacological effects. biocytogen.com This analysis helps to establish a dose-response relationship and to identify a therapeutic concentration range. This information is critical for predicting an effective and safe dosing regimen in humans. nih.gov

Comparative Analysis of this compound with Established Chemical Probes or Modulators

The development of this compound as a potent and selective inhibitor of O6-methylguanine-DNA methyltransferase (MGMT) has necessitated a comparative evaluation against established chemical probes and modulators targeting the same protein. Such analyses are crucial for contextualizing its pharmacological profile and ascertaining its potential advantages in preclinical research and therapeutic applications. The primary comparators for this compound include the classical MGMT inhibitor O6-benzylguanine and the pseudosubstrate inhibitor Lomeguatrib.

This compound, a cell-permeable chloromethyl triazole (CMT) derivative, functions as a non-pseudosubstrate inhibitor that covalently modifies the Cys145 residue in the active site of MGMT. abmole.com This mechanism of action distinguishes it from pseudosubstrate inhibitors. In vitro studies have demonstrated the superior potency of this compound in comparison to O6-benzylguanine. Quantitative analysis reveals that this compound is approximately ten times more potent than O6-benzylguanine, a well-established substrate-derived inhibitor of MGMT. researchgate.netnih.gov The inhibitory constant (Ki) for this compound has been determined to be 24 nM. abmole.comresearchgate.net

Table 1: Comparative Potency of MGMT Inhibitors

Compound Type Potency Comparison Ki value
This compound Non-pseudosubstrate ~10x more potent than O6-benzylguanine 24 nM
O6-benzylguanine Substrate-derived - -

Further comparative studies have highlighted the enhanced efficacy of this compound in a cellular context, particularly in its ability to potentiate the cytotoxic effects of DNA alkylating agents such as temozolomide (B1682018) (TMZ). In MCF-7 breast cancer cells, pretreatment with 1 µM this compound was significantly more effective at preventing MGMT-mediated repair of DNA damage compared to 1 µM Lomeguatrib when co-administered with 300 µM TMZ. abmole.com This resulted in a more substantial accumulation of O6-alkylguanine, the cytotoxic lesion induced by TMZ. abmole.com

The synergistic effect of this compound with TMZ has also been quantified in other cancer cell lines. In Caco-2 colon cancer cells, co-treatment with 3 µM this compound markedly increased the toxicity of TMZ, as evidenced by a significant reduction in the half-maximal inhibitory concentration (IC50) of TMZ from 673 µM to 227 µM. abmole.com

Table 2: Effect of this compound on Temozolomide (TMZ) Cytotoxicity in Caco-2 Cells

Treatment IC50 of TMZ
TMZ alone 673 µM
TMZ + 3 µM this compound 227 µM

The high degree of selectivity of this compound for MGMT has been confirmed through quantitative proteomics profiling across seven different cancer cell lines. researchgate.netnih.gov These studies have shown that this compound exhibits minimal off-target activity, displaying little affinity for cysteines in other cellular proteins. abmole.com This high selectivity is a key advantage over other less specific modulators and is attributed to a key interaction between the trifluoromethoxy group of this compound and the Tyr114 residue of MGMT. researchgate.net Derivatives of this compound lacking the trifluoromethyl group have demonstrated significantly lower inhibitory potency, underscoring the importance of this structural feature for its high affinity and selectivity. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Aa Cw236 Research

Spectroscopic Techniques for AA-CW236 Detection and Quantification

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of this compound. These techniques provide insights into the compound's structure, its interactions with biological targets, and its concentration in complex samples.

Mass Spectrometry (MS) Applications in this compound Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the sensitive and specific quantification of this compound's effects on biological systems. Research focused on the compound's role as an inhibitor of O6-methylguanine DNA methyltransferase (MGMT) has utilized MS to measure the levels of DNA adducts like O6-methylguanine (m6G). nih.govacs.org In these studies, the increase in m6G levels in the presence of this compound serves as an indirect measure of the inhibitor's efficacy. nih.govacs.org

High-resolution mass spectrometry (HRMS) and LC-MS with electrospray ionization (ESI) have also been employed in the characterization of novel fluorescent chemosensors developed from the this compound scaffold. scholaris.ca Furthermore, quantitative proteomics profiling using mass spectrometry-based techniques has demonstrated the high selectivity of this compound for its target, MGMT.

A key application involves the use of a stable isotope-labeled internal standard, such as O6-methyl-d3-guanine, to ensure analytical accuracy. nih.gov The analysis is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Analysis of m6G in Studies Involving this compound
ParameterSpecification
Mass SpectrometerAgilent 6410 Triple Quadrupole
Ion SourceElectrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage4 kV
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (m6G)m/z 166.1 → m/z 149.1 (Quantifier)
MRM Transition (m6G)m/z 166.1 → m/z 134.0 (Qualifier)
MRM Transition (Internal Standard)m/z 169.2 → m/z 152.2 (O6-methyl-d3-guanine)
Limit of Detection (Spiked Standard)0.001 ng/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and related novel compounds based on its triazole scaffold. Both 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized molecules. scholaris.ca These techniques provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's complex structure, which includes a trifluoromethoxy phenyl group, a dimethyl isoxazole (B147169) group, and a central chloromethyl triazole moiety. scholaris.ca

In the broader context of triazole chemistry, two-dimensional NMR experiments are critical for assessing the regiochemistry of products from cycloaddition reactions. researchgate.net For research involving this compound, NMR is essential for characterizing the structure of new chemical probes and inhibitors derived from its core structure. scholaris.ca

Table 2: NMR Instrumentation Used in the Characterization of this compound Scaffolds
NucleusSpectrometer
¹H NMRBruker 400 MHz
¹³C NMRAgilent 500 MHz DD2

Optical Spectroscopies (UV-Vis, Fluorescence, Raman) for this compound Monitoring

Optical spectroscopy methods, including fluorescence spectroscopy, are particularly valuable for studying the interaction of this compound-derived probes with their biological targets. In the development of fluorescent chemosensors for MGMT activity, the this compound structure serves as a promising scaffold. scholaris.ca The fluorescence response of these novel probes can be monitored in the presence of the MGMT protein to evaluate their potential for measuring enzyme activity in vitro. scholaris.ca An initial fluorescence spectrum of the probe is typically taken, followed by measurements after the addition of the target enzyme to observe changes in fluorescence intensity or wavelength. scholaris.ca

While UV-Vis and Raman spectroscopy are common analytical techniques, specific applications detailing their direct use for routine monitoring or quantification of this compound are not extensively documented in the reviewed literature. However, UV-Vis is often used as a complementary detection method in techniques like HPLC.

Chromatographic Separation Methods for this compound and its Metabolites

Chromatographic techniques are essential for isolating this compound from complex biological matrices and for separating it from its potential metabolites prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant separation technique used in the analysis of this compound and its biological impact. It is almost always coupled with mass spectrometry (HPLC-MS/MS) for the quantification of related analytes like m6G. nih.gov The method's versatility allows for the use of reversed-phase columns to effectively separate the polar analytes from the biological matrix.

Detailed HPLC methods have been described, specifying the column, mobile phases, and gradient conditions required for robust and reproducible separation. nih.gov The choice of a specific column, such as a Zorbax SB-Aq, and a mobile phase consisting of an organic solvent like methanol (B129727) and an aqueous solution with an additive like formic acid, is tailored to achieve optimal resolution and peak shape. nih.gov

Table 3: HPLC Parameters for the Analysis of Analytes in this compound-Related Research
ParameterSpecification
SystemAgilent 1200
ColumnZorbax SB-Aq (2.1 mm × 150 mm, 3.5 μm)
Column Temperature25 °C
Flow Rate0.2 mL/min
Mobile Phase A0.1% (v/v) aqueous formic acid
Mobile Phase BMethanol
Gradient5% to 90% B over 8 minutes

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. researchgate.netresearchgate.net It is frequently used for the analysis of smaller molecules such as amines and certain nitrosamines. researchgate.net However, there is limited information in the scientific literature regarding the direct application of GC for the analysis of this compound. Given the compound's molecular weight (400.78 g/mol ) and complex structure, it is likely not sufficiently volatile for standard GC analysis without prior derivatization to increase its volatility and thermal stability. Therefore, LC-based methods are predominantly favored for this compound research.

Radiochemical Tracing Techniques for this compound Distribution Studies

No publicly available studies were found that describe the use of radiochemical tracing techniques to investigate the distribution of this compound. This includes a lack of information on:

The synthesis of a radiolabeled version of this compound.

Autoradiography studies in tissues or whole-body imaging to determine its localization.

The use of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) with a radiolabeled form of this compound.

Consequently, no data tables on the biodistribution, tissue concentration, or pharmacokinetic parameters of this compound determined via radiochemical tracing can be provided.

In Situ Imaging of this compound Distribution in Biological Systems

There is no available research detailing the use of in situ imaging techniques to visualize the distribution of this compound within biological systems. The search for information on the application of methods such as:

Mass spectrometry imaging (MSI) to map the spatial localization of this compound in tissue sections.

Fluorescence microscopy, including confocal or super-resolution microscopy, to observe the subcellular distribution of a fluorescently labeled analog of this compound.

did not yield any specific results for this compound. As a result, no research findings or illustrative data tables on the in situ distribution of this compound can be presented.

Computational and Theoretical Studies on Aa Cw236

Molecular Docking and Dynamics Simulations of AA-CW236

Molecular docking and dynamics simulations are valuable tools for investigating the binding interactions and conformational behavior of molecules like this compound with their biological targets medchemexpress.comacs.orgbanglajol.infobmc-rm.org. These methods provide insights into the molecular recognition process and the stability of the resulting complexes.

Binding Site Prediction and Characterization for this compound

Molecular docking simulations have been employed to predict and characterize the binding site of this compound on human MGMT medchemexpress.comacs.org. These studies aim to identify the specific region within the protein where this compound preferentially binds, which is crucial for understanding its mechanism of action as a covalent inhibitor targeting Cys145 sigmaaldrich.comsigmaaldrich.comabmole.comforlabs.co.ukmedkoo.commedchemexpress.com. The predicted binding mode helps to elucidate the spatial arrangement and interactions between the inhibitor and the amino acid residues in the active site.

Conformational Analysis and Ligand-Receptor Interactions of this compound

Conformational analysis of this compound and the study of its interactions with the receptor (MGMT) have been explored through computational methods medchemexpress.comacs.orgbanglajol.infobmc-rm.org. Molecular docking simulations predict a key interaction between the trifluoromethoxy group of this compound and Tyr114 of MGMT researchgate.netresearchgate.net. This interaction is suggested to be important for the potency of the inhibitor, as derivatives lacking the -CF₃ group show significantly lower inhibitory activity researchgate.netresearchgate.net. These computational analyses help to detail the specific non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking) that contribute to the binding affinity and specificity of this compound for MGMT prior to the covalent modification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity medchemexpress.comresearchgate.netamazon.comnih.govmdpi.comwikipedia.org. While the search results specifically mention QSAR in the context of predicting chemical toxicity and biological activity in general acs.orgbmc-rm.orgnih.govmdpi.comwikipedia.org, and a study combining QSAR modeling with molecular docking researchgate.net, direct details on the development or application of a specific QSAR model for this compound are not extensively provided in the immediate search snippets. However, the principle of QSAR would involve correlating structural descriptors of this compound and potentially its analogs with their observed MGMT inhibitory activity to build predictive models amazon.comnih.govwikipedia.org. Such models could then be used to design or screen for new compounds with improved potency or selectivity amazon.comnih.gov.

Quantum Chemical Calculations for this compound Reactivity and Electronic Properties

Quantum chemical calculations provide insights into the electronic structure, reactivity, and properties of molecules at a fundamental level banglajol.infoacs.orgrdworldonline.comnih.govscispace.com. While the search results mention quantum chemical calculations in the context of studying the mutagenicity of DNA alkylating agents and the impact of MGMT inhibition by this compound acs.orgacs.orgresearchgate.netacs.org, and general applications of quantum chemistry banglajol.infordworldonline.comnih.govscispace.com, specific quantum chemical calculations focused solely on the reactivity and electronic properties of this compound itself are not detailed in the provided snippets. Such calculations could be used to determine parameters like atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, which are relevant for understanding the compound's reactivity, particularly the electrophilic nature of the chloromethyl group responsible for covalent binding to Cys145 of MGMT sigmaaldrich.comsigmaaldrich.comabmole.comforlabs.co.ukmedkoo.commedchemexpress.com.

Predictive Modeling of this compound Biological Activity and Selectivity

Predictive modeling approaches, including computational methods, are used to estimate the biological activity and selectivity of compounds medchemexpress.comacs.orgbanglajol.infobmc-rm.org. Studies have shown that this compound is a potent and selective inhibitor of MGMT abmole.comforlabs.co.ukresearchgate.netmedkoo.comresearchgate.netresearchgate.net. Computational methods, such as those based on structure-activity relationships and molecular interactions, can be used to predict the potential biological effects of this compound and its preference for MGMT over other proteins medchemexpress.comacs.orgbanglajol.infobmc-rm.orgwikipedia.org. Chemoproteomic profiling, a technique that can be supported by computational analysis, has confirmed the high selectivity of this compound for MGMT in various cancer cell lines researchgate.netresearchgate.net. Predictive modeling contributes to understanding why this compound specifically targets MGMT and its potential impact on cellular processes related to DNA repair acs.orgacs.orgacs.org.

Chemoinformatics Approaches for this compound Data Analysis

Chemoinformatics involves the use of computational and informational techniques to handle, analyze, and interpret chemical data medchemexpress.comresearchgate.netnih.gov. In the context of this compound, chemoinformatics approaches could be applied to analyze data generated from synthesis, biological testing, and computational studies medchemexpress.comresearchgate.net. This could include managing databases of this compound and its analogs, analyzing structure-activity relationships (potentially in conjunction with QSAR as mentioned in 6.2) medchemexpress.comresearchgate.netamazon.comnih.govwikipedia.org, and using data mining techniques to identify structural features associated with desired activity or selectivity medchemexpress.comresearchgate.net. While specific examples of chemoinformatics applied to this compound data analysis are not detailed in the search results, the field's principles are relevant for organizing and interpreting the various types of data generated during the research and development of this compound nih.gov.

Emerging Research Areas and Potential Applications of Aa Cw236

AA-CW236 as a Probe for Biological Pathway Elucidation

This compound functions as a cell-permeable chloromethyl triazole (CMT) derivative that selectively inhibits human O⁶-alkylguanine DNA methyltransferase (MGMT) by covalently modifying the Cys145 residue in its active site. forlabs.co.ukabmole.com This specific interaction makes this compound a useful chemical probe for studying the biological roles and pathways involving MGMT.

Research utilizing this compound has contributed to understanding the impact of MGMT-mediated DNA repair on mutagenesis induced by DNA alkylating agents. Studies in mouse embryo fibroblasts (MEFs) derived from gpt delta mice demonstrated that treatment with this compound, in conjunction with the DNA alkylator N-methyl-N-nitrosourea (MNU), led to a higher frequency of mutations, specifically GC→AT transitions, compared to treatment with MNU alone. nih.govresearchgate.netacs.orgmit.eduresearchgate.net This increase in mutation frequency correlated with higher levels of O⁶-methylguanine (m⁶G) in the DNA of cells treated with this compound, providing direct evidence of its effectiveness in preventing MGMT from repairing this specific DNA lesion. nih.govresearchgate.netmit.eduacs.org

This application of this compound allows researchers to dissect the contribution of MGMT to DNA repair pathways and its consequences for genomic integrity and mutagenesis in response to environmental and therapeutic alkylating agents. nih.govresearchgate.netmit.eduacs.org

Conceptual Therapeutic Potential Derived from Preclinical Findings

The primary therapeutic potential of this compound identified in preclinical studies is its ability to inhibit MGMT, a key DNA repair protein that confers resistance to certain chemotherapy drugs, particularly alkylating agents like temozolomide (B1682018) (TMZ). acs.orgdovepress.comnih.govnih.gov By inhibiting MGMT, this compound can sensitize cancer cells to the cytotoxic effects of these agents. dovepress.comnih.gov

In Vitro and Preclinical Evidence for Disease Modulation

In vitro studies have shown that this compound can boost the toxicity of TMZ in various cancer cell lines. For instance, in MCF-7 breast cancer cells, pretreatment with 1 μM this compound effectively prevented MGMT from repairing DNA damage induced by TMZ, resulting in significantly greater accumulation of O⁶-alkylguanine compared to treatment with TMZ and a pseudosubstrate inhibitor. abmole.com Similarly, in Caco-2 colon cancer cells, this compound co-treatment reduced the IC₅₀ of TMZ, indicating enhanced sensitivity to the drug. abmole.com

Studies combining this compound with TMZ have demonstrated a sensitization effect on breast and colon cancer cell lines. dovepress.comnih.gov These findings suggest that this compound could potentially improve the efficacy of TMZ and other alkylating agents in treating cancers where MGMT expression contributes to treatment resistance. dovepress.comnih.govnih.gov Based on these preclinical results, it has been posited that a combination of TMZ and this compound may also be effective in treating glioma cells. dovepress.comnih.gov

Preclinical data highlights the potential of this compound to modulate disease progression by counteracting a major mechanism of chemoresistance in several cancer types. researchgate.net

Here is a summary of preclinical findings:

Cell LineCo-treatment with this compoundEffect on TMZ ToxicityKey FindingSource
MCF-71 μM this compoundIncreasedPrevents MGMT repair, increases O⁶-alkylguanine abmole.com
Caco-23 μM this compoundIncreased (Lower IC₅₀)Boosts TMZ toxicity abmole.com
Breast Cancer Cell LinesIn combinationSensitizationEnhances effect of TMZ dovepress.comnih.gov
Colon Cancer Cell LinesIn combinationSensitizationEnhances effect of TMZ dovepress.comnih.gov
Glioma Cells (Proposed)In combinationPotential favorable effectBased on breast/colon cancer findings dovepress.comnih.gov

Exploration of Novel Mechanisms of Action for Future Therapeutic Strategies

This compound's mechanism of action as a non-pseudosubstrate inhibitor that covalently modifies MGMT at Cys145 represents a novel approach to targeting this DNA repair protein. forlabs.co.ukabmole.comresearchgate.netevitachem.comnih.govnih.govresearchgate.netescholarship.orgnomuraresearchgroup.com Unlike pseudosubstrate inhibitors that are consumed during the inhibition process, this compound's covalent binding leads to sustained inactivation of MGMT. forlabs.co.ukabmole.com

The development of chloromethyl triazoles (CMTs) as a chemical scaffold for cysteine-reactive inhibitors, from which this compound was identified, provides a platform for exploring and developing other targeted covalent inhibitors. researchgate.netnih.govresearchgate.net Chemoproteomic techniques have been instrumental in demonstrating the high selectivity of this compound towards MGMT over other cellular proteins containing cysteine residues. forlabs.co.ukabmole.comresearchgate.net This selectivity is crucial for minimizing off-target effects and is a key aspect of its potential as a therapeutic agent or lead compound.

Understanding the precise binding mode of this compound to MGMT, including the key interaction between its trifluoromethoxy group and Tyr114 of MGMT, provides valuable insights for the rational design of more potent and selective inhibitors. researchgate.net This exploration of novel mechanisms of action, particularly covalent inhibition and targeted cysteine modification, contributes to the broader field of drug discovery and the development of future therapeutic strategies for overcoming drug resistance in cancer. researchgate.netnih.govnih.govresearchgate.netescholarship.orgnomuraresearchgroup.com

Applications of this compound in Material Science (if applicable)

Based on the available search results, there is no information directly linking this compound to applications in material science. Research on this compound appears to be focused exclusively on its biological and potential therapeutic properties as an MGMT inhibitor. While triazole compounds in general have found applications in material science, there is no specific mention of this compound being used in this field. researchgate.net

Use of this compound in Agricultural and Environmental Sciences (if applicable)

The research findings indicate a connection between MGMT, the target of this compound, and environmental factors, specifically DNA methylating agents that are abundant in the environment. nih.govresearchgate.netacs.orgmit.edu MGMT plays a protective role against the mutagenic effects of these agents. nih.govresearchgate.netacs.orgmit.edu

Studies using this compound in mouse embryo fibroblasts have evaluated its impact on mutagenesis induced by N-methyl-N-nitrosourea (MNU), a model for environmental N-nitrosamines. nih.govresearchgate.netacs.orgmit.edu This research highlights the relevance of MGMT activity, and thus its inhibition by compounds like this compound, in the context of environmental mutagenesis. nih.govresearchgate.netacs.orgmit.edu

However, the available information does not describe direct applications of this compound in agricultural practices or broader environmental remediation efforts. The connection lies in the study of how environmental mutagens are counteracted by biological mechanisms involving MGMT, which this compound can inhibit for research purposes.

While the research touches upon environmental mutagens, there is no evidence presented for this compound being used in agricultural science (e.g., as a pesticide or growth regulator) or directly in environmental science applications beyond its use as a tool to study the biological response to environmental agents.

Challenges, Limitations, and Future Research Directions for Aa Cw236

Methodological Challenges in AA-CW236 Research

The rigorous investigation of any novel compound is often beset by methodological challenges that can influence the accuracy and reproducibility of research findings. In the context of this compound, several key hurdles must be navigated.

A primary challenge lies in the development and validation of sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in complex biological matrices. The inherent physicochemical properties of this compound may necessitate the use of advanced techniques to achieve the required levels of sensitivity and to avoid interference from endogenous substances.

Furthermore, the synthesis of this compound for research purposes may present its own set of difficulties. Ensuring high purity and consistent batch-to-batch quality is paramount for the reliability of experimental results. The development of a scalable and cost-effective synthetic route is a significant undertaking that requires substantial investment in process optimization.

Another methodological consideration is the selection of appropriate in vitro and in vivo models to study the biological activity of this compound. The chosen models must accurately recapitulate the targeted biological context to yield translatable data. The lack of well-established biomarkers for the activity of this compound can further complicate the assessment of its efficacy and mechanism of action.

Methodological Challenge Description Potential Mitigation Strategy
Analytical Method DevelopmentDifficulty in accurately detecting and quantifying this compound in biological samples.Development of high-sensitivity mass spectrometry-based assays.
Synthetic ScalabilityChallenges in producing large quantities of high-purity this compound.Optimization of synthetic pathways and exploration of novel catalytic methods.
Model SelectionLack of predictive preclinical models for this compound's therapeutic effect.Utilization of advanced models such as organoids or patient-derived xenografts.
Biomarker IdentificationAbsence of reliable biomarkers to measure the biological effect of this compound.Unbiased 'omics' approaches to identify candidate pharmacodynamic biomarkers.

Unexplored Biological Activities and Off-Target Interactions of this compound

While the primary mechanism of action of a compound like this compound may be well-defined, its full spectrum of biological activities often remains to be elucidated. A significant concern in drug development is the potential for off-target interactions, where a compound interacts with unintended biological molecules, which can lead to unforeseen effects. nih.govcrownbio.com

The comprehensive profiling of this compound against a broad panel of receptors, enzymes, and ion channels is a critical step in identifying potential off-target activities. Such screening can reveal previously unknown biological effects that could be either beneficial or detrimental. The use of chemoproteomics and other systems biology approaches can provide a global view of the cellular proteins that interact with this compound.

A major concern in the application of targeted therapies is the potential for off-target effects, which can result in unwanted alterations to the genome. nih.gov For instance, in the context of gene editing technologies like CRISPR/Cas9, off-target effects are a significant consideration. nih.gov Similarly, for a small molecule inhibitor, off-target binding could lead to unintended cellular consequences. nih.gov The efficacy of a drug can be independent of its intended target, suggesting that the therapeutic effects may arise from these off-target interactions. nih.gov

Future research should aim to systematically map the interactome of this compound to build a comprehensive understanding of its biological footprint. This knowledge is crucial for predicting potential side effects and for identifying new therapeutic opportunities.

Future Avenues in this compound Synthetic Chemistry and Analog Design

The chemical structure of this compound serves as a scaffold for the design and synthesis of new analogs with improved properties. The field of medicinal chemistry offers a vast toolbox for the strategic modification of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the this compound molecule and assessing the impact on its biological activity, researchers can identify key structural motifs that are essential for its function. This information guides the design of next-generation analogs.

Computational chemistry and molecular modeling can accelerate the analog design process. In silico screening of virtual compound libraries can help to prioritize the synthesis of analogs with the highest probability of success. These computational predictions must then be validated through empirical testing.

The exploration of novel synthetic methodologies can also open up new avenues for creating diverse analogs of this compound. The development of more efficient and versatile chemical reactions can enable the synthesis of previously inaccessible chemical structures, potentially leading to the discovery of compounds with superior therapeutic properties.

Analog Design Strategy Objective Example Modification
Bioisosteric ReplacementTo improve physicochemical properties or metabolic stability.Replacing a carboxylic acid with a tetrazole.
Structure-Based DesignTo enhance binding affinity and selectivity for the target.Modifying a substituent to form an additional hydrogen bond with the target protein.
Privileged Scaffold HoppingTo explore new chemical space and intellectual property.Replacing the core scaffold of this compound with a different, but functionally similar, ring system.

Prospects for Translational Research and Chemical Development (conceptual, non-clinical)

The journey of a promising compound from the laboratory to a potential therapeutic is a long and complex process. For a conceptual compound like this compound, the translational path involves a series of non-clinical studies designed to build a robust data package to support its further development.

A key aspect of this is the establishment of a clear "target product profile," which outlines the desired characteristics of the final therapeutic agent. This profile guides all subsequent development activities.

Preclinical development would involve extensive in vitro and in vivo pharmacology studies to demonstrate proof-of-concept for the intended therapeutic indication. These studies would also aim to establish a clear relationship between the dose of this compound and its biological effect.

Furthermore, a comprehensive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential to understand how it behaves in a biological system. This information is critical for predicting its pharmacokinetic profile in humans.

Q & A

Q. What is the biochemical mechanism by which AA-CW236 inhibits MGMT, and how does this differ from pseudosubstrate inhibitors?

this compound covalently modifies the active-site cysteine residue (Cys145) of MGMT through its chloromethyl triazole (CMT) scaffold, irreversibly inactivating the enzyme (KI=24 nMK_I = 24\ \text{nM}, kinact=0.03 min1k_{\text{inact}} = 0.03\ \text{min}^{-1}) . Unlike pseudosubstrate inhibitors (e.g., O6^6-benzylguanine derivatives), this compound does not rely on substrate mimicry, enabling prolonged suppression of MGMT activity and enhanced sensitization to alkylating agents like temozolomide (TMZ) .

Q. How can researchers validate this compound’s cellular activity and selectivity in preclinical models?

  • Fluorescence imaging : Track MGMT inactivation via loss of repair activity in live cells using fluorescently labeled probes (e.g., O6^6-BODIPY-guanine derivatives) .
  • Cell-viability assays : Co-treat cancer cell lines (e.g., MCF-7, Caco-2) with this compound (1–3 μM) and TMZ (300 μM). Measure IC50_{50} shifts (e.g., 227 μM vs. 673 μM in Caco-2 with/without this compound) .
  • Proteomic profiling : Use chemoproteomics to confirm selectivity; this compound shows minimal off-target binding to other cysteine-containing proteins .

Q. What experimental design considerations are critical for studying this compound-TMZ synergy?

  • Dose optimization : Pre-treat cells with this compound (1–10 μM, 1–24 hours) to saturate MGMT inhibition before TMZ exposure .
  • Control groups : Include pseudosubstrate inhibitors (e.g., lomeguatrib) for comparative efficacy analysis .
  • Endpoint selection : Quantify O6^6-alkylguanine adduct accumulation via mass spectrometry or immunofluorescence .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy across cancer cell lines?

  • Methodological audit : Verify assay conditions (e.g., MGMT expression levels via Western blot, cell permeability via LC-MS/MS quantification of intracellular this compound) .
  • Context-dependent variables : Account for differences in DNA repair pathways (e.g., mismatch repair proficiency) and metabolic activation of TMZ .
  • Statistical rigor : Apply multivariate regression to isolate this compound’s contribution from confounding factors (e.g., baseline TMZ resistance) .

Q. What strategies improve the selectivity of cysteine-targeting inhibitors like this compound?

  • Structural optimization : Modify the triazole scaffold’s electrophilicity and steric bulk to reduce non-specific reactivity. Example: The trifluoromethoxy group in this compound enhances MGMT binding via Tyr114 interactions .
  • Activity-based protein profiling (ABPP) : Screen this compound analogs against cysteine proteome libraries to identify off-target liabilities .
  • Computational docking : Use MGMT crystal structures (PDB: 1T38) to predict binding poses and guide synthetic modifications .

Q. How should researchers interpret conflicting results in MGMT inhibition kinetics?

  • Kinetic reassessment : Conduct time-dependent inactivation assays to distinguish KIK_I (binding affinity) from kinactk_{\text{inact}} (covalent modification rate). This compound’s kinactk_{\text{inact}} is lower than pseudosubstrate inhibitors but achieves comparable cellular efficacy due to irreversible binding .
  • Data normalization : Express MGMT activity as a percentage of baseline (untreated controls) to standardize inter-experimental variability .

Data Reporting and Reproducibility

Q. What minimal data must be included to validate this compound’s mechanism in publications?

  • Essential metrics : KIK_I, kinactk_{\text{inact}}, IC50_{50} values for TMZ ± this compound, and proteomic selectivity data .
  • Structural validation : Provide synthetic route purity (>95% by HPLC), NMR/HRMS characterization, and MGMT co-crystal structures if available .

Q. How can researchers mitigate bias in preclinical studies of this compound?

  • Blinded analysis : Assign separate teams for compound treatment and data collection to avoid confirmation bias .
  • Replication : Validate findings in ≥3 independent cell lines and orthogonal assays (e.g., comet assay for DNA damage quantification) .

Tables for Methodological Reference

Table 1. Key parameters for this compound activity validation

ParameterValue/RangeAssay TypeReference
KIK_I (MGMT)24 nMIn vitro kinetics
TMZ IC50_{50} shift2.96-fold (Caco-2)Cell viability
Selectivity (proteomics)>90% MGMT-specificChemoproteomics

Table 2. Common pitfalls in this compound studies

PitfallMitigation Strategy
Off-target cysteine reactivityUse ABPP to profile non-MGMT targets
Variable MGMT expressionPre-screen cell lines via qPCR/Western blot
Incomplete kinetic dataReport both KIK_I and kinactk_{\text{inact}}

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AA-CW236
Reactant of Route 2
Reactant of Route 2
AA-CW236

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.